molecular formula C13H10BClFNO3 B12837323 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid

5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid

Cat. No.: B12837323
M. Wt: 293.49 g/mol
InChI Key: RLWSEMVWIKYUAE-UHFFFAOYSA-N
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Description

5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid: is an organoboron compound that has garnered interest due to its potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a chlorophenylcarbamoyl moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: The chlorophenylcarbamoyl group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds with the nucleophile replacing the fluorine atom.

Comparison with Similar Compounds

Uniqueness: 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications in various fields of research and industry.

Properties

Molecular Formula

C13H10BClFNO3

Molecular Weight

293.49 g/mol

IUPAC Name

[5-[(4-chlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid

InChI

InChI=1S/C13H10BClFNO3/c15-9-2-4-10(5-3-9)17-13(18)8-1-6-12(16)11(7-8)14(19)20/h1-7,19-20H,(H,17,18)

InChI Key

RLWSEMVWIKYUAE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)F)(O)O

Origin of Product

United States

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